molecular formula C9H8N2O3S B2984221 Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 590351-11-4

Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2984221
CAS No.: 590351-11-4
M. Wt: 224.23
InChI Key: NLSFAIWVAKEHCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and thiophene synthesis can be applied on a larger scale using appropriate reaction vessels and conditions to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano group and the thiophene ring are crucial for its biological activity. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison: Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is unique due to its specific combination of the cyanoacetyl group and the thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, the presence of the thiophene ring enhances its potential as an organic semiconductor and its biological activity .

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSFAIWVAKEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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